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Efficacy
Cancer Cell Xenograft HER2/EGFR TAK-285 (TIC Value -
. Dosage & Key Findings
Line Host Status or
Schedule
Outcome)
BT-474 Female HER2- 100 mg/kg, TIC =29% Significant tumor
(Human BALB/c nu/nu  overexpressing  twice daily [1] [2] growth inhibition
Breast mice [1] [2] [1][2] (BID), orally, [1].
Cancer) [1] 14 days [1]
[2] [2]
4-1ST Female HER2- 100 mg/kg, TIC =11% Potent, dose-
(Human BALB/c nu/nu  overexpressing  BID, orally, [1]1[2] dependent tumor
Gastric mice [1] [2] [1] [2] 14 days [1] growth inhibition
Cancer) [1] [2] [1].
[2]
4-1ST Female HER2- 12.5 mg/kg, TIC = 14% Significant tumor
(Human F344/N overexpressing  BID, orally [1] growth inhibition;
Gastric athymic [1] [1] higher exposure in
Cancer) [1] (rnu/rnu) rats rats [1] [2].
[1]
A-431 Female EGFR- 12.5 mg/kg, TIC =13% Significant tumor
(Human F344/N overexpressing  BID, orally [1] [2] growth inhibition
Epidermoid athymic [1]1[2] [1] [2] [1].
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Efficacy
TAK-285
Cancer Cell Xenograft HER2/EGFR (TIC Value -
. Dosage & Key Findings
Line Host Status or
Schedule
Outcome)
Carcinoma) (rnu/rnu) rats
[1] [2] [1][2]
BT-474- Female HER2- Information Greater Demonstrates
derived BALB/c nu/nu  overexpressing  not specified inhibition of potential for treating
Brain mice [1] in provided brain tumor HER2-positive
Metastasis (intracranial text [1] growth vs. brain metastases;
Model [1] injection) [1] lapatinib [1] TAK-285 is not a

Detailed Experimental Protocols

In Vivo Xenograft Models for Subcutaneous Tumors

Pgp substrate and
penetrates the CNS

[1].

This standard protocol evaluates the antitumor efficacy of TAK-285 against solid tumors.

¢ Cell Preparation and Inoculation:

o Use HER2-overexpressing (e.g., BT-474, 4-1ST) or EGFR-overexpressing (e.g., A-431) human
cancer cell lines [1] [2].

o Culture cells and harvest during logarithmic growth.
o Subcutaneously inoculate cells (e.g., 5 x 10"6 BT-474 cells) into the flank of female BALBI/c
nu/nu mice or female F344/N athymic rats [1].

¢ Dosing Protocol:

o Compound Formulation: Suspend TAK-285 in 0.5% methylcellulose vehicle [2].
o Administration: Administer orally by gavage.
o Dosing Schedule: Begin treatment when tumors reach a predetermined volume (e.g., 100-200
mm3). Dose according to the schedules in the table above, typically twice daily (BID) with a
minimum 6-hour interval between doses, for 14 days [1] [2].
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 Efficacy and Toxicity Monitoring:

o Tumor Volume: Measure tumor volume (using calipers) and animal body weight 2-3 times per
week.

o Efficacy Calculation: Calculate the T/C value (%) as (Mean tumor volume of treated group /
Mean tumor volume of control group) x 100. A T/C value < 40% is typically considered

indicative of antitumor activity [1].
o Toxicity Assessment: Monitor body weight changes and overall animal health as indicators of

compound-related toxicity [1].

Intracranial Brain Metastasis Model

This specialized protocol assesses TAK-285's ability to treat HER2-positive brain metastases, a key

advantage of this compound.

e Cell Line:

o Use BTLUC cells, which are BT-474 human breast cancer cells engineered to stably express
luciferase [1].

¢ Tumor Inoculation:

o Perform direct intracranial injection of BTLUC cells into female BALB/c nu/nu mice [1].

o Efficacy Monitoring:

o Use in vivo bioluminescence imaging after administering luciferin substrate to non-invasively
monitor and quantify brain tumor growth over time [1].

o Compare the inhibition of brain tumor growth in TAK-285-treated animals against control
groups and groups treated with other HER2 inhibitors like lapatinib [1].

Mechanism of Action & Sensitivity Biomarkers

TAK-285 is a potent and selective dual inhibitor of HER2 and EGFR tyrosine kinases, with IC50 values of
17 nM and 23 nM, respectively [3] [2]. It binds to the inactive conformation of these receptors, inhibiting

their autophosphorylation and subsequent activation of downstream signaling pathways [1] [3].
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A key determinant of cellular sensitivity to TAK-285 is the HER2:HER3 signaling axis [4]. The following

diagram illustrates the mechanism and identified biomarkers.
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Research indicates that phospho-HER3 levels can serve as a potential predictive biomarker for sensitivity to

TAK-285 [4]. Cells highly sensitive to TAK-285 exhibit:
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e High expression of HER2 and HERS3 [4].

e High basal levels of phospho-HER3, which are significantly reduced upon TAK-285 treatment [4].

e HERS3 phosphorylation in these cells is primarily driven by HER2, not EGFR [4].

¢ Knockdown of either HER2 or HER3 inhibits the proliferation of TAK-285-sensitive cells, confirming
the importance of this dimer [4].

Notes for Researchers

¢ Species-Specific Pharmacokinetics: Be aware that drug exposure (AUC) of TAK-285 is
significantly higher in rats than in mice at equivalent doses. Adjust dosing between species
accordingly [2].

¢ Advantage for Brain Metastases: TAK-285 is not a substrate for the P-glycoprotein (Pgp) drug
efflux pump. This property allows it to penetrate the blood-brain barrier more effectively than
substrates like lapatinib, making it a promising candidate for investigating the treatment of HER2-
positive brain metastases [1].

¢ Clinical Translation: A phase | first-in-human study in cancer patients established the maximum
tolerated dose (MTD) of TAK-285 as 300 mg twice daily and demonstrated a manageable toxicity
profile and linear pharmacokinetics, supporting further clinical investigation [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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model-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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